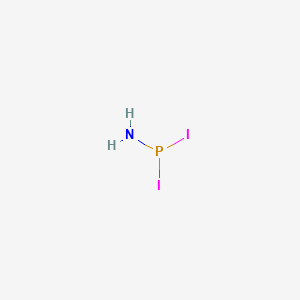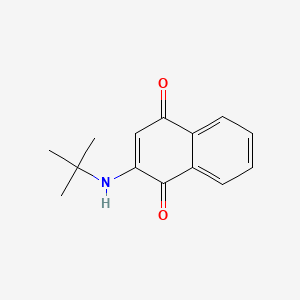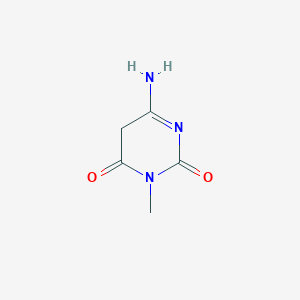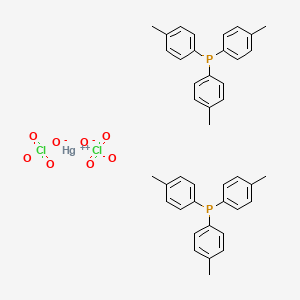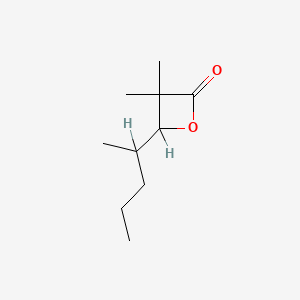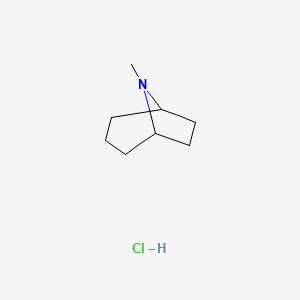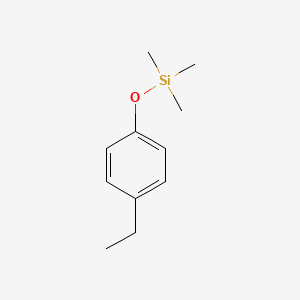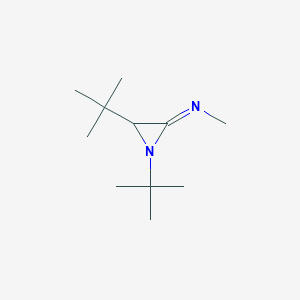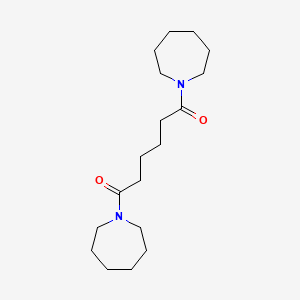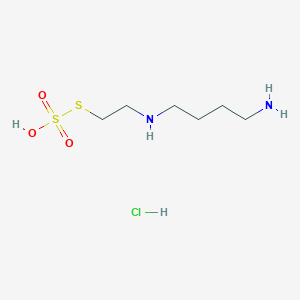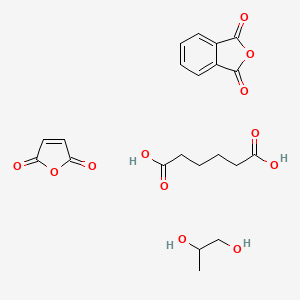
Benzoic acid, 4-methoxy-, 1-methylethenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-methoxy-, 1-methylethenyl ester is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 1-methylethenyl ester group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, 1-methylethenyl ester typically involves the esterification of 4-methoxybenzoic acid with an appropriate alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where 4-methoxybenzoic acid reacts with methanol in the presence of sulfuric acid to form the ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial settings to produce this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methoxy-, 1-methylethenyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives, such as 4-methoxy-2-nitrobenzoic acid, 4-methoxybenzyl bromide, and 4-methoxybenzenesulfonic acid.
Scientific Research Applications
Benzoic acid, 4-methoxy-, 1-methylethenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and polymers due to its aromatic properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-methoxy-, 1-methylethenyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar structure but with a methyl ester group instead of a 1-methylethenyl ester group.
Benzoic acid, 4-methoxy-, ethyl ester: Similar structure but with an ethyl ester group instead of a 1-methylethenyl ester group.
4-Methoxybenzoic acid: The parent compound with a carboxyl group instead of an ester group.
Uniqueness
Benzoic acid, 4-methoxy-, 1-methylethenyl ester is unique due to the presence of the 1-methylethenyl ester group, which imparts distinct chemical and physical properties
Properties
CAS No. |
20618-63-7 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
prop-1-en-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C11H12O3/c1-8(2)14-11(12)9-4-6-10(13-3)7-5-9/h4-7H,1H2,2-3H3 |
InChI Key |
VUTJMCFNNRXSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)OC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




